Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Overview
Description
Ethyl 6-(4-methylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hexanoate backbone with a 4-methylphenyl group and an oxo group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-methylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-methylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 6-(4-methylphenyl)-6-oxohexanoic acid and ethanol.
Reduction: Ethyl 6-(4-methylphenyl)-6-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-methylphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 6-(4-methylphenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxohexanoate: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less active in biological systems.
Methyl 6-(4-methylphenyl)-6-oxohexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenyl group and the oxo group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 6-(4-methylphenyl)-6-oxohexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hexanoate backbone with a ketone functional group and a 4-methylphenyl substituent, which contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
The structure consists of a hexanoate chain with a ketone group at the 6-position and a 4-methylphenyl group attached, making it unique among similar compounds due to the specific positioning of the methyl group on the phenyl ring.
The biological activity of this compound is thought to involve its interaction with various molecular targets in biological systems. The oxo group can participate in hydrogen bonding and nucleophilic addition reactions, which are critical for its biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, modulating signaling pathways that affect cellular functions.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activities
Research into the biological activities of this compound has indicated several promising areas:
- Antimicrobial Properties : Investigations have shown that this compound exhibits antimicrobial activity against certain bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation in certain types of cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-oxohexanoate | C14H24O3 | Lacks the 4-methylphenyl group; potentially less active |
Mthis compound | C15H18O3 | Similar structure but with a methyl ester group; affects reactivity |
Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate | C15H18BrO3 | Contains bromine; different reactivity profile |
The presence of both the ketone and the 4-methylphenyl group in this compound enhances its hydrophobicity and possibly its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : A study published in PubMed highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer cell lines, indicating its possible role as an anticancer agent.
- Inflammatory Response : Research indicated that this compound could reduce inflammatory markers in animal models, supporting its use in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 6-(4-methylphenyl)-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-14(16)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSBSBGJGZARQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553921 | |
Record name | Ethyl 6-(4-methylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100847-87-8 | |
Record name | Ethyl 6-(4-methylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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